methyl 6-chloro-2-(2-oxo-2-(o-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide
Description
Methyl 6-chloro-2-(2-oxo-2-(o-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a benzothiazine derivative characterized by a fused benzene-thiazine ring system. Key structural features include:
- 6-Chloro substituent: Enhances electron-withdrawing effects and influences reactivity.
- 4-Phenyl group: Contributes to hydrophobic interactions and steric bulk.
Properties
IUPAC Name |
methyl 6-chloro-2-[2-(2-methylanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O5S/c1-16-8-6-7-11-20(16)27-22(29)15-28-24(25(30)33-2)23(17-9-4-3-5-10-17)19-14-18(26)12-13-21(19)34(28,31)32/h3-14H,15H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGGCFIRMITSFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-chloro-2-(2-oxo-2-(o-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide typically involves multiple steps:
Formation of the Benzo[e][1,2]thiazine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[e][1,2]thiazine ring.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Phenyl and o-Tolyl Groups: These groups are usually introduced via Friedel-Crafts acylation or alkylation reactions.
Formation of the Carboxylate Group: This step involves esterification reactions, typically using methanol and a suitable acid catalyst.
Final Assembly: The final compound is assembled through a series of condensation reactions, often under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and o-tolyl groups, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Research indicates that methyl 6-chloro-2-(2-oxo-2-(o-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine exhibits several biological activities:
Anticancer Activity : Preliminary studies suggest that compounds related to this structure may possess cytotoxic properties against various cancer cell lines.
Antimicrobial Properties : Derivatives have shown effectiveness against bacterial strains, indicating potential as antimicrobial agents.
Neuroprotective Effects : The compound may interact with neurotransmitter systems, offering neuroprotective benefits.
Anticancer Activity
A study highlighted the synthesis of benzothiazine derivatives and their anticancer activities. Modifications in the benzothiazine structure significantly influenced cytotoxicity against different cancer cell lines. For instance:
| Compound | Activity | IC50 (µM) | Target |
|---|---|---|---|
| Methyl 6-Chloro Compound | TBD | TBD | TBD |
Antimicrobial Activity
Research has demonstrated that benzothiazine derivatives exhibit significant antimicrobial properties. For example, related compounds showed inhibition against various bacterial strains such as Escherichia coli, suggesting that methyl 6-chloro compound could also possess similar activity.
Case Studies
A comparative study on the biological activities of various benzothiazine derivatives revealed that modifications at the phenyl ring and nitrogen atom significantly impacted their efficacy against specific targets. The study utilized in vitro assays to measure the compound's effectiveness against microbial and cancerous cells.
Example Case Study Results
| Compound | Activity | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | Antimicrobial | 15 | E. coli |
| Compound B | Anticancer | 20 | HeLa |
| Methyl 6-Chloro Compound | TBD | TBD | TBD |
Mechanism of Action
The mechanism of action of methyl 6-chloro-2-(2-oxo-2-(o-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide would depend on its specific application. Generally, compounds with similar structures interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Substituent Variations in Benzo[e]Thiazine Derivatives
The target compound shares a benzo[e]thiazine core with other derivatives but differs in substituent patterns, which critically affect physicochemical and biological properties:
- Impact of o-Tolyl vs.
- Ester vs. Amino Groups: The methoxycarbonyl ester in the target compound improves stability compared to dimethylamino derivatives, which may exhibit higher basicity and reactivity .
Ring System Modifications: Benzo vs. Thieno-Thiazines
Replacement of the benzene ring with a thiophene (thieno-thiazines) alters electronic properties and bioactivity:
- Solubility: Thieno-thiazines with hydroxyl groups (e.g., 4-OH) exhibit higher aqueous solubility, whereas the target compound’s hydrophobic phenyl and o-tolyl groups limit this property .
Biological Activity
Methyl 6-chloro-2-(2-oxo-2-(o-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, structure-activity relationship (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C25H21ClN2O5S
- Molecular Weight : 496.96 g/mol
- IUPAC Name : this compound
- CAS Number : 1114658-37-5
Structural Analysis
The structural analysis reveals a complex arrangement involving a benzo[e][1,2]thiazine core, which is known for its pharmacological versatility. The presence of the chloro and tolylamino groups contributes to its biological activity by potentially enhancing binding affinity to biological targets.
Antimicrobial Activity
Research indicates that derivatives of benzothiazine compounds exhibit antimicrobial properties. For instance, related compounds have shown promising activity against Mycobacterium tuberculosis and M. kansasii . The introduction of specific functional groups appears to enhance efficacy against these pathogens.
Anticancer Activity
Studies have demonstrated that compounds similar to methyl 6-chloro-2-(2-oxo-2-(o-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine can inhibit cancer cell proliferation. For example, certain derivatives have been evaluated against various cancer cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric), showing moderate inhibitory effects .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been suggested through studies evaluating its effect on pro-inflammatory cytokines such as IL-6 and TNF-α. Compounds with similar structures have been noted for their ability to modulate inflammatory responses, indicating a potential therapeutic application in inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds suggests that modifications at specific positions on the benzothiazine ring can significantly influence biological activity. For instance:
| Substituent | Effect on Activity |
|---|---|
| Chloro at position 6 | Increases antimicrobial potency |
| Tolylamino group | Enhances anticancer activity |
| Carboxylate moiety | Contributes to solubility and bioavailability |
This table illustrates how strategic modifications can optimize the pharmacological profile of benzothiazine derivatives.
Synthesis and Evaluation
In a recent study, researchers synthesized a series of benzothiazine derivatives including methyl 6-chloro compound and evaluated their biological activities. The synthesis involved multi-step reactions with yields ranging from 40% to 60%. The resulting compounds were subjected to antimicrobial and anticancer assays, revealing promising results against selected strains .
Clinical Relevance
Although primarily used for research purposes, the biological activities exhibited by methyl 6-chloro compounds suggest potential for future clinical applications. Their ability to target multiple pathways in cancer and microbial infections positions them as candidates for further development in drug formulation.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of this compound, and what critical parameters govern reaction efficiency?
The synthesis typically involves multi-step protocols, including cyclocondensation, nucleophilic substitution, and carboxylation. For example, analogous thiazine derivatives are synthesized via coupling reactions using 1,4-dioxane as a solvent and benzoylisothiocyanate as a coupling agent, with strict stoichiometric control (1:1 molar ratios) to minimize side products . Temperature (room temperature to 40°C) and reaction duration (overnight stirring) are critical for optimizing yield . Post-synthesis purification via recrystallization or column chromatography is recommended to isolate the target compound from byproducts like ammonium chloride .
Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying substituent positions and bond connectivity. X-ray crystallography using programs like SHELXL (for refinement) and WinGX (for data processing) provides unambiguous confirmation of molecular geometry, particularly for resolving steric effects in the benzo-thiazine core . High-resolution mass spectrometry (HRMS) further validates molecular weight and fragmentation patterns .
Q. How should researchers address solubility challenges during experimental characterization?
Use polar aprotic solvents (e.g., DMSO, DMF) for NMR analysis due to the compound’s low solubility in non-polar media. For crystallography, optimize crystal growth via vapor diffusion using solvent mixtures like dichloromethane/hexane, ensuring slow evaporation to obtain high-quality single crystals .
Advanced Research Questions
Q. What strategies resolve discrepancies between experimental and computational spectroscopic data (e.g., NMR chemical shifts)?
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Perform density functional theory (DFT) calculations using solvent-phase models (e.g., IEF-PCM for DMSO) to simulate NMR shifts, comparing them with experimental data. If mismatches persist, re-examine crystallographic data for potential disorder or hydrogen-bonding networks that may influence electronic environments .
Q. How can researchers identify and quantify related impurities in synthesized batches?
Use reverse-phase HPLC with UV detection (e.g., 260–350 nm) and reference standards. For example, related benzothiazine impurities (e.g., des-chloro analogs or oxo-group derivatives) can be detected using relative retention times (RRT) and response factors (RF) calibrated against known compounds . Set acceptance criteria based on w/w limits (e.g., ≤0.1% for critical impurities) .
Q. What crystallographic refinement challenges arise from disorder in the thiazine ring, and how are they mitigated?
The thiazine ring’s conformational flexibility may lead to electron density disorder. In SHELXL, apply geometric restraints (e.g., SIMU/DELU) to model anisotropic displacement parameters (ADPs) and constrain bond lengths/angles. For severe cases, split the disordered moiety into two or more sites with occupancy refinement . Validate the final model using R-factor convergence and difference Fourier maps .
Q. How does the o-tolylamino substituent influence the compound’s electronic properties and reactivity?
The electron-donating methyl group on the o-tolylamino moiety enhances resonance stabilization of the amide bond, reducing electrophilicity at the carbonyl group. This can be quantified via Hammett substituent constants (σ values) or electrostatic potential maps derived from DFT. Experimentally, monitor reactivity changes using kinetic studies (e.g., hydrolysis rates in acidic/basic conditions) .
Methodological Notes
- Crystallographic Software Settings : In SHELXL, use the TWIN command for handling twinned data and the PART instruction for modeling disorder .
- Synthetic Optimization : Employ design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading) and identify optimal conditions via response surface methodology .
- Impurity Profiling : Cross-reference synthetic intermediates with databases like 960化工网 to identify structurally similar byproducts and their CAS-registered properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
